(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane
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Overview
Description
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with the molecular formula C12H11ClOS. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a naphthalene ring. It is a solid at room temperature and has a molecular weight of 238.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methoxynaphthalene.
Reaction with Methylsulfanyl Reagent: The 5-chloro-6-methoxynaphthalene is reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfane group.
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products, followed by efficient purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can undergo oxidation reactions, where the methylsulfane group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can also undergo reduction reactions, where the chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of chloro and methoxy groups on biological activity.
Medicine:
Pharmaceutical Research: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The chloro and methoxy groups may play a role in modulating the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
(5-Chloro-6-methoxynaphthalen-2-yl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)ether: Similar structure but with an ether group instead of a sulfane group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
Uniqueness:
Functional Groups: The presence of the methylsulfane group distinguishes (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane from its analogs, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11ClOS |
---|---|
Molecular Weight |
238.73 g/mol |
IUPAC Name |
1-chloro-2-methoxy-6-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H11ClOS/c1-14-11-6-3-8-7-9(15-2)4-5-10(8)12(11)13/h3-7H,1-2H3 |
InChI Key |
NMZNRSZWNSYXKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)SC)Cl |
Origin of Product |
United States |
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